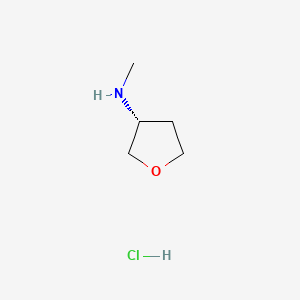

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

Description

BenchChem offers high-quality (R)-N-Methyltetrahydrofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-Methyltetrahydrofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-N-methyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFUVNKNOZMSJF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292324-63-0 | |

| Record name | (3R)-N-methyloxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic amine of significant interest in the pharmaceutical industry. Its primary role is as a key intermediate in the synthesis of the selective A₁ adenosine receptor agonist, Tecadenoson, a drug candidate investigated for the treatment of paroxysmal supraventricular tachycardia.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, designed to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1292324-63-0 | [3][4][5][6][7] |

| Molecular Formula | C₅H₁₂ClNO | [3][8] |

| Molecular Weight | 137.61 g/mol | [9] |

| Appearance | White to off-white solid (inferred from related compounds) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (inferred from structure) | |

| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | [8] |

Synthesis

The synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride typically involves the preparation of the free amine, (R)-N-methyltetrahydrofuran-3-amine, followed by salt formation with hydrochloric acid. While a specific, detailed experimental protocol for the direct synthesis of the hydrochloride salt is not widely published, a general synthetic approach can be outlined based on the synthesis of related compounds. A common route involves the N-methylation of (R)-3-aminotetrahydrofuran.

A patented method for the synthesis of the precursor, (R)-3-aminotetrahydrofuran, starts from (R)-tetrahydrofuran-3-carboxylic acid.[10] The process involves two main steps: amidation and Hofmann degradation.[10]

Experimental Workflow for the Synthesis of (R)-3-Aminotetrahydrofuran (Precursor)

Caption: Synthesis of (R)-3-Aminotetrahydrofuran.

General Protocol for N-methylation and Hydrochloride Salt Formation

Following the synthesis of (R)-3-aminotetrahydrofuran, a standard reductive amination or other N-methylation procedure would be employed, followed by treatment with hydrochloric acid to yield the final product. A detailed, validated experimental protocol from a peer-reviewed source is not currently available.

Spectroscopic Data

Biological Context and Signaling Pathway

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a crucial building block for Tecadenoson, a selective agonist for the A₁ adenosine receptor.[1][2] Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.[11] The A₁ adenosine receptor, in particular, is known to play a significant role in regulating cardiac function.

The mechanism of action of Tecadenoson, and by extension the relevance of its precursor, involves the activation of the A₁ adenosine receptor. This activation initiates a signaling cascade through an inhibitory G protein (Gi). The Gi protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12] This reduction in cAMP has downstream effects on ion channels and other cellular processes, ultimately leading to the therapeutic effect of slowing atrioventricular (AV) nodal conduction in the heart.[1]

Signaling Pathway of Tecadenoson (A₁ Adenosine Receptor Agonist)

Caption: Tecadenoson Signaling Pathway.

Safety and Handling

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data for structurally similar compounds suggest that it may be harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere.[8]

Conclusion

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a valuable chiral intermediate with a clear application in the synthesis of the pharmacologically active agent Tecadenoson. While a complete public dataset of its physical and spectral properties is not yet available, this guide consolidates the existing knowledge to aid researchers in their work. Further detailed characterization of this compound would be a valuable contribution to the scientific community, particularly for those involved in the development of novel therapeutics targeting adenosine receptors.

References

- 1. Tecadenoson | C14H19N5O5 | CID 158795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(R)-N-METHYL-TETRAHYDROFURAN-3-YL-AMINE HYDROCHLORIDE | 1292324-63-0 [chemicalbook.com]

- 4. (R)-N-Methyltetrahydrofuran-3-amine hydrochloride [cymitquimica.com]

- 5. National Museum of Anthropology | 360 Virtual Tour [nma.nationalmuseum.gov.ph]

- 6. 1292324-63-0|(R)-N-Methyltetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, 95.0%+,价格-幺米Lab实验室 [ymilab.com]

- 8. METHYL-(TETRAHYDRO-FURAN-3-YL)-AMINE HCL | 917882-94-1 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility Profile of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical principles governing its solubility, alongside detailed experimental protocols for its empirical determination.

Introduction to (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral organic compound. As a hydrochloride salt of a secondary amine, its solubility is expected to be significantly influenced by the properties of the solvent, particularly its polarity and pH. The presence of the tetrahydrofuran ring, a polar ether moiety, and the methylamino group contribute to its overall physicochemical properties. The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.

Theoretical Solubility Profile

The solubility of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is governed by the principle of "like dissolves like." As an amine salt, it is an ionic compound and is therefore expected to be most soluble in polar solvents.[1]

-

Aqueous Solubility: Amine hydrochlorides are generally soluble in water.[1][2] The salt dissociates into the protonated amine cation and the chloride anion, which can be readily solvated by polar water molecules. The water solubility of amines is largely due to the hydrogen bonding capability between the protons on water molecules and the lone pair of electrons on the nitrogen atom.[3]

-

pH-Dependent Solubility: The solubility of this compound in aqueous media is expected to be highly pH-dependent. In acidic to neutral solutions, the amine will exist predominantly in its protonated, more soluble hydrochloride salt form.[4][5] As the pH becomes more alkaline, the protonated amine will be deprotonated to the free base, (R)-N-Methyltetrahydrofuran-3-amine. This free base is expected to be less water-soluble due to the decrease in its ionic character.

-

Solubility in Organic Solvents: The solubility in organic solvents will vary based on the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to solvate both the cation and the anion of the salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the ionic salt.[1]

-

Predicted Solubility Summary

The following table summarizes the expected qualitative solubility of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride in various common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH < 7) | High | As a salt, it readily dissolves in polar, protic solvents.[1][2] |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the ionic species. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity aids in dissolving the salt, though less effective than protic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | Some solubility may be observed depending on the specific interactions. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | "Like dissolves like" principle; non-polar solvents do not effectively solvate ionic compounds.[1] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. This method is based on the equilibrium solubility method.

Materials and Equipment

-

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

HPLC or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solubility)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride to a known volume of the selected solvent in a vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC with UV detection) to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

pH-Dependent Aqueous Solubility

-

Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

-

Follow the procedure outlined in section 4.2, using the different pH buffers as the solvents.

-

Measure the final pH of each saturated solution.

-

Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an amine hydrochloride salt.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation (Recovery) [chem.ualberta.ca]

Spectroscopic Analysis of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data generated using advanced computational algorithms. This guide is intended to support researchers and scientists in the identification and characterization of this compound. It includes comprehensive tables of predicted chemical shifts, a detailed experimental protocol for the acquisition of NMR spectra for similar amine hydrochlorides, and a workflow diagram illustrating the process of spectroscopic characterization.

Predicted Spectroscopic Data

No experimental NMR data for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are publicly available in the surveyed scientific literature or databases. The following ¹H and ¹³C NMR data have been predicted using the NMR prediction tool available at --INVALID-LINK--. These predictions are based on a combination of database-driven and incremental approaches.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are presented in Table 1. The spectrum is expected to show distinct signals for the protons of the tetrahydrofuran ring and the N-methyl group. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1. Predicted ¹H NMR Chemical Shifts for (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2a, H2b | 3.8 - 4.2 | Multiplet | 2H |

| H3 | 3.5 - 3.9 | Multiplet | 1H |

| H4a, H4b | 2.1 - 2.5 | Multiplet | 2H |

| H5a, H5b | 3.9 - 4.3 | Multiplet | 2H |

| N-CH₃ | 2.8 - 3.2 | Singlet | 3H |

| N-H | 9.0 - 10.0 | Broad Singlet | 2H |

Note: The chemical shift of the N-H protons can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride are summarized in Table 2. The spectrum is anticipated to display five distinct carbon signals. The chemical shifts are referenced to the solvent peak.

Table 2. Predicted ¹³C NMR Chemical Shifts for (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 68 - 72 |

| C3 | 55 - 60 |

| C4 | 30 - 35 |

| C5 | 70 - 75 |

| N-CH₃ | 35 - 40 |

Experimental Protocols

The following is a detailed protocol for the acquisition of NMR spectra, suitable for a small organic molecule such as (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended for amine hydrochlorides due to their high polarity.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS or a suitable alternative for polar solvents).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-5 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for NMR-based chemical characterization.

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride based on its chemical structure, information on related compounds, and established scientific principles and regulatory guidelines. Publicly available quantitative stability data and specific, validated analytical methods for this compound are limited. Therefore, the experimental protocols and degradation pathways described herein are proposed frameworks and should be adapted based on empirical results.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral building block of interest in pharmaceutical research and development. As with any chemical entity intended for use in drug discovery and development, a thorough understanding of its chemical stability is paramount. Stability data informs appropriate storage conditions, handling procedures, and the development of formulations, ensuring the integrity and purity of the compound throughout its lifecycle. This guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and a proposed framework for a comprehensive stability assessment program in line with regulatory expectations.

Chemical Profile

-

Chemical Name: (R)-N-Methyltetrahydrofuran-3-amine hydrochloride

-

CAS Number: 917882-94-1[1]

-

Molecular Formula: C₅H₁₂ClNO[1]

-

Molecular Weight: 137.61 g/mol [1]

-

Structure:

Recommended Storage and Handling

While specific long-term stability data is not extensively published, recommendations from supplier safety data sheets (SDS) and the known chemistry of analogous compounds provide a strong basis for proper storage and handling. The primary concerns for this molecule are exposure to atmospheric oxygen, moisture, and light.

Table 1: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Room Temperature or Refrigerated (2-8°C) | Storing at room temperature under an inert atmosphere is a general recommendation[1]. Refrigeration is suggested for a related compound and is a common practice to slow potential degradation[2]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The tetrahydrofuran (THF) ring is susceptible to oxidation and peroxide formation upon exposure to air[3]. An inert atmosphere mitigates this risk. |

| Moisture | Keep container tightly closed in a dry place. | The hydrochloride salt may be hygroscopic. Some related compounds are noted to be sensitive to moisture and air[4][5]. |

| Light | Protect from light. | Many amine-containing compounds and some cyclic ethers exhibit light sensitivity[6][7]. Protection from light is a standard precautionary measure. |

| General Handling | Use in a well-ventilated area. Avoid generating dust. | Standard practice for handling chemical powders to minimize inhalation exposure[8]. |

Potential Degradation Pathways

The chemical structure of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride contains two key functional groups susceptible to degradation: the tetrahydrofuran (cyclic ether) ring and the secondary amine. Stress conditions such as heat, pH extremes, oxidation, and photolysis can initiate degradation.

-

Oxidation: The primary site of oxidation is likely the tetrahydrofuran ring, particularly the carbons adjacent to the ether oxygen, which can lead to the formation of hydroperoxides and subsequent ring-opening products[3]. The secondary amine can also be oxidized to form N-oxides or undergo N-dealkylation[9][10].

-

Hydrolysis/pH-Dependent Degradation: While the N-methylamine group is stable, the ether linkage of the THF ring can be susceptible to cleavage under strong acidic conditions, a known reaction for cyclic ethers[11][12].

References

- 1. achmem.com [achmem.com]

- 2. chemscene.com [chemscene.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. capotchem.com [capotchem.com]

- 5. mastercontrol.com [mastercontrol.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. academic.oup.com [academic.oup.com]

- 11. Ether cleavage - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

(R)-N-Methyltetrahydrofuran-3-amine Hydrochloride: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all institutional and governmental safety regulations.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic amine of growing interest in medicinal chemistry and drug development. As a valuable building block, its stereochemically defined structure is crucial for the synthesis of complex molecular architectures with specific biological activities. The tetrahydrofuran motif is a common feature in numerous biologically active compounds, and the introduction of a chiral N-methylated amine at the 3-position provides a key point for diversification and interaction with biological targets.[1][2]

This technical guide provides a comprehensive overview of the known safety precautions, handling procedures, and relevant physicochemical properties of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (CAS No. 1292324-63-0). It also includes a representative experimental protocol for its use in a common synthetic transformation and a plausible biological pathway that could be targeted by molecules derived from this scaffold.

Physicochemical and Safety Data

Quantitative data for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is not extensively published. The following tables summarize available information for the target compound and closely related analogs. Data for analogs should be considered indicative but not a direct substitute.

Table 2.1: Chemical Identification

| Identifier | Value |

| Chemical Name | (R)-N-Methyltetrahydrofuran-3-amine hydrochloride |

| CAS Number | 1292324-63-0[3][4] |

| Molecular Formula | C₅H₁₂ClNO[4] |

| Molecular Weight | 137.61 g/mol [4] |

| SMILES | CN[C@@H]1CCOC1.Cl[3] |

Table 2.2: Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | General observation for similar amine hydrochlorides. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and polar organic solvents | Expected for a hydrochloride salt. |

Table 2.3: Hazard Identification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3] | P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3] | P261, P271, P304+P340, P312 |

Data is based on supplier information and may be for the racemate or S-enantiomer. Always refer to the specific SDS for the lot in use.

Handling and Safety Precautions

Proper handling of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is essential to ensure the safety of laboratory personnel. The following procedures are based on standard practices for handling powdered chemical reagents with the hazard profile outlined above.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended. Handle in a well-ventilated area, preferably a chemical fume hood.

Engineering Controls

-

Ventilation: All weighing and transfer operations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage conditions are under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4]

Spill and Waste Disposal

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and decontaminated.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Experimental Protocols

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a building block used in organic synthesis. A common application for such a chiral amine is in amide bond formation to create more complex molecules for drug discovery.

Representative Workflow for Amide Coupling

The following diagram illustrates a typical workflow for using the title compound in an amide coupling reaction.

Detailed Methodology: Amide Coupling

Objective: To provide a detailed, representative protocol for the coupling of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride with a generic carboxylic acid.

Materials:

-

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

-

Carboxylic acid of interest (1.0 equivalent)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2.2 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

-

Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve (R)-N-Methyltetrahydrofuran-3-amine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add DIPEA (2.2 eq) to the amine solution to neutralize the hydrochloride salt and stir for 2 minutes.

-

Add the amine/DIPEA solution to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Relevance and Signaling Pathways

While (R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a synthetic building block and not expected to have intrinsic biological activity, its unmethylated analog, (R)-3-aminotetrahydrofuran, is a known intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[6] Tecadenoson is a potent and selective agonist of the A₁ adenosine receptor. Therefore, it is plausible that derivatives of the title compound could be explored as modulators of G-protein coupled receptors (GPCRs), such as the adenosine receptors.

The diagram below illustrates the canonical signaling pathway for the A₁ adenosine receptor, a potential target for molecules synthesized from this chiral amine.

This pathway illustrates how an agonist, potentially derived from (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, could bind to the A₁ adenosine receptor. This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The reduction in adenylyl cyclase activity leads to lower intracellular levels of cyclic AMP (cAMP), decreased activation of Protein Kinase A (PKA), and ultimately results in a specific cellular response, such as the negative chronotropic effects seen with Tecadenoson.

Conclusion

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a valuable chiral building block for the synthesis of complex molecules in drug discovery. While specific data for this compound is limited, its hazard profile necessitates careful handling in a controlled laboratory environment with appropriate personal protective equipment. The provided experimental protocol offers a representative example of its application in amide coupling, a fundamental reaction in medicinal chemistry. The potential for its derivatives to interact with significant biological targets, such as the A₁ adenosine receptor, underscores its importance for researchers and scientists in the pharmaceutical industry. Always consult the manufacturer's Safety Data Sheet for the most current and comprehensive safety information.

References

- 1. chemscene.com [chemscene.com]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. 1292324-63-0|(R)-N-Methyltetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Tecadenoson from (R)-3-aminotetrahydrofuran

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of a key synthetic route to Tecadenoson, a selective A1 adenosine receptor agonist. Starting from (R)-3-aminotetrahydrofuran, the synthesis involves a crucial nucleophilic aromatic substitution reaction with 6-chloroinosine. This document details the synthetic pathway, provides a comprehensive experimental protocol, summarizes quantitative data, and illustrates the relevant biological signaling pathway. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Tecadenoson is a purine nucleoside that functions as a highly selective agonist for the A1 adenosine receptor.[1][2] Its selectivity allows it to target A1 receptors, primarily located in the atrioventricular (AV) node of the heart, to slow electrical conduction without significantly affecting blood pressure, an effect often mediated by A2 receptors.[2][3] This targeted mechanism of action makes Tecadenoson a valuable candidate for the pharmacological conversion of paroxysmal supraventricular tachycardia (PSVT) to a normal sinus rhythm.[2]

This guide focuses on a well-documented and efficient chemical synthesis of Tecadenoson. The core of this synthesis is the coupling of the commercially available riboside, 6-chloroinosine, with the chiral amine, (R)-3-aminotetrahydrofuran, via a nucleophilic aromatic substitution.

Synthetic Pathway Overview

The primary strategy for synthesizing Tecadenoson involves a single-step nucleophilic aromatic substitution. In this reaction, the amino group of (R)-3-aminotetrahydrofuran displaces the chlorine atom at the C6 position of the purine ring of 6-chloroinosine. The reaction is typically carried out in an alcohol solvent under reflux conditions, facilitated by a non-nucleophilic base such as triethylamine to neutralize the hydrogen chloride generated during the reaction.[4]

Caption: Synthetic pathway for Tecadenoson.

Quantitative Data Summary

The following tables provide a summary of the reactants and the product yield for a typical lab-scale synthesis of Tecadenoson, based on published procedures.[4]

Table 1: Reactant Specifications

| Component | IUPAC Name | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 6-Chloroinosine | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-chloro-3H-purine | 286.66 | 143 | 0.50 | 1.00 |

| (R)-3-aminotetrahydrofuran HCl | (R)-tetrahydrofuran-3-aminium chloride | 123.57 | 148 | 1.50 | 3.00 |

| Triethylamine (Et3N) | N,N-diethylethanamine | 101.19 | 152 (0.21 mL) | 1.50 | 3.00 |

Table 2: Product Yield

| Product | IUPAC Name | Molar Mass ( g/mol ) | Yield (mg) | Yield (mmol) | Percentage Yield (%) |

| Tecadenoson | (2R,3R,4S,5R)-2-(6-(((R)-tetrahydrofuran-3-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 337.33 | 93 | 0.28 | 55% |

Note: A previously reported yield for this synthetic strategy is 68%.[4][5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of Tecadenoson based on a modified literature procedure.[4]

4.1. Materials and Reagents

-

6-Chloroinosine (1.00 eq.)

-

(R)-3-aminotetrahydrofuran hydrochloride (3.00 eq.)

-

Triethylamine (Et3N) (3.00 eq.)

-

Anhydrous Ethanol (EtOH)

-

Silica gel for flash chromatography

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

4.2. Reaction Procedure

-

A round-bottom flask is charged with 6-chloroinosine (143 mg, 0.50 mmol), (R)-3-aminotetrahydrofuran hydrochloride (148 mg, 1.50 mmol), and anhydrous ethanol (4.0 mL).

-

The resulting suspension is placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Triethylamine (0.21 mL, 1.50 mmol) is added to the suspension via syringe.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours, with stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solution is cooled to room temperature.

4.3. Work-up and Purification

-

The solvent and excess triethylamine are removed from the reaction mixture under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by flash column chromatography using a silica gel stationary phase.

-

The column is eluted with a dichloromethane-methanol solvent system (e.g., 9:1 v/v).

-

Fractions containing the desired product are collected and combined.

-

The solvent is evaporated from the combined fractions to yield Tecadenoson as a white powder (93 mg, 55% yield).

References

The Role of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic building block with significant potential in medicinal chemistry. While direct applications of this specific N-methylated amine are not extensively documented in publicly available literature, its parent scaffold, (R)-tetrahydrofuran-3-amine, is a crucial intermediate in the synthesis of clinically evaluated therapeutic agents. This technical guide explores the role of this compound, primarily through the lens of its parent amine's application in the development of the selective A1 adenosine receptor agonist, Tecadenoson. The guide will delve into the synthesis, potential structure-activity relationships (SAR), and the underlying pharmacology of related compounds. Furthermore, it will provide representative experimental protocols and visualizations to serve as a resource for researchers utilizing this and similar scaffolds in drug discovery programs.

Introduction: The Significance of the Tetrahydrofuran Moiety in Drug Design

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs. Its utility stems from its ability to serve as a versatile, non-planar, and polar structural element that can engage in favorable interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, and the ring's puckered conformation can provide a three-dimensional architecture that can be exploited for precise positioning of substituents to optimize target binding. The introduction of a chiral amine group, as seen in (R)-tetrahydrofuran-3-amine, further enhances its value by providing a key point for derivatization and interaction with target proteins.

Synthesis of the Core Scaffold and its N-Methylated Derivative

The synthesis of the parent amine, (R)-tetrahydrofuran-3-amine, is a critical first step. Several synthetic routes have been reported, often starting from chiral precursors to ensure the desired stereochemistry.

Representative Synthesis of (R)-tetrahydrofuran-3-amine

A common approach involves a multi-step synthesis starting from a chiral pool material like L-aspartic acid. This method includes acylation, esterification, reduction, cyclization, hydrolysis, and salt formation. Another patented method describes a two-step process from (R)-tetrahydrofuran-3-formic acid via amidation and Hofmann degradation, which is suitable for larger-scale production.

Representative Synthesis of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

The N-methylation of the parent amine can be achieved through standard synthetic methodologies such as reductive amination or direct alkylation. Reductive amination offers a controlled and high-yielding approach.

Experimental Protocol: Reductive Amination for the Synthesis of (R)-N-Methyltetrahydrofuran-3-amine

-

Reaction Setup: To a solution of (R)-tetrahydrofuran-3-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add paraformaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the free base of (R)-N-Methyltetrahydrofuran-3-amine.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent to precipitate (R)-N-Methyltetrahydrofuran-3-amine hydrochloride. Filter and dry the solid to obtain the final product.

Role in Medicinal Chemistry: The Case of Tecadenoson

The primary documented application of the (R)-tetrahydrofuran-3-amine scaffold is in the synthesis of Tecadenoson , a selective A1 adenosine receptor agonist. Tecadenoson was developed for the treatment of paroxysmal supraventricular tachycardia.[1] The (R)-tetrahydrofuranyl moiety in Tecadenoson is crucial for its interaction with the A1 adenosine receptor.

The A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the A1 receptor by an agonist like Tecadenoson initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and ultimately, a reduction in neuronal excitability and cardiac conduction.

Potential Role of N-Methylation

While Tecadenoson utilizes the secondary amine of (R)-tetrahydrofuran-3-amine, the N-methylated derivative, (R)-N-Methyltetrahydrofuran-3-amine, represents a logical next step in analog synthesis for lead optimization. The introduction of a methyl group can have several effects on the pharmacological profile of a molecule:

-

Lipophilicity and Solubility: N-methylation generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The impact on aqueous solubility can be more complex and is often context-dependent.

-

Receptor Binding: The addition of a methyl group can provide additional van der Waals interactions within a receptor's binding pocket, potentially increasing affinity. Conversely, the steric bulk of the methyl group may also lead to a decrease in affinity if the binding pocket is constrained. N-methylation also removes a hydrogen bond donor, which can be critical for receptor interaction.

-

Metabolic Stability: N-methylation can block sites of metabolism, potentially increasing the half-life of a drug.

-

Basicity: The pKa of the amine is altered upon N-methylation, which can influence its ionization state at physiological pH and its interactions with the target receptor.

Quantitative Data of Related Compounds

| Compound | Target | Assay | Activity (Ki) | Reference |

| Tecadenoson | Human A1 Adenosine Receptor | Radioligand Binding | 0.9 nM | [1] |

Representative Experimental Protocols for Biological Evaluation

To assess the activity of a novel compound incorporating the (R)-N-Methyltetrahydrofuran-3-amine scaffold at the A1 adenosine receptor, a standard in vitro assay such as a competitive radioligand binding assay would be employed.

Experimental Protocol: A1 Adenosine Receptor Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 2 U/mL adenosine deaminase).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX, a selective A1 antagonist), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride represents a valuable chiral building block for medicinal chemistry. While its direct incorporation into clinical candidates is not widely reported, the established importance of its parent amine in the selective A1 adenosine receptor agonist Tecadenoson highlights the potential of this scaffold. The principles of medicinal chemistry suggest that N-methylation can be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This technical guide provides a foundational understanding of the synthesis, potential applications, and biological evaluation of compounds derived from this scaffold, offering a valuable resource for researchers in the field of drug discovery.

References

Delving into the Therapeutic Potential of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride and its derivatives are emerging as a promising class of compounds with significant biological activities, particularly in the realm of neurodegenerative diseases and cholinergic system modulation. This technical guide provides a comprehensive overview of the synthesis, biological targets, and therapeutic potential of these derivatives, with a focus on their roles as M4 muscarinic acetylcholine receptor agonists and inhibitors of processes central to Alzheimer's disease pathology.

Synthesis of (R)-N-Methyltetrahydrofuran-3-amine Derivatives

The synthesis of (R)-N-Methyltetrahydrofuran-3-amine and its derivatives is a critical aspect of their development as therapeutic agents. While specific, detailed protocols for a wide range of derivatives are often proprietary, general synthetic strategies have been reported in the chemical literature. A common approach involves a multi-step synthesis starting from commercially available chiral precursors to ensure the desired stereochemistry of the final product.

One reported method for a related compound, (R)-tetrahydrofuran-3-amine, involves amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation. This two-step process is noted for its ease of operation, short production cycle, and high yield, making it suitable for industrial-scale production. The process is also advantageous as it does not generate racemic mixtures, ensuring the stereochemical purity of the final product.

A general workflow for the synthesis of such derivatives is outlined below:

Caption: General synthetic workflow for (R)-tetrahydrofuran-3-amine derivatives.

Biological Activity and Therapeutic Targets

Derivatives of (R)-N-Methyltetrahydrofuran-3-amine have shown potential in modulating key biological targets implicated in neurological disorders. The primary areas of investigation include their activity as M4 muscarinic acetylcholine receptor agonists and their ability to inhibit acetylcholinesterase and beta-amyloid (Aβ) aggregation, both of which are hallmarks of Alzheimer's disease.

M4 Muscarinic Acetylcholine Receptor Agonism

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1] M4 receptor agonists can modulate cholinergic signaling, which plays a crucial role in cognitive function and memory.[2]

The activation of the M4 receptor is primarily coupled to the Gi/o protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately influences neurotransmitter release and neuronal excitability. The development of selective M4 receptor agonists is a key area of research, as non-selective cholinergic drugs can lead to undesirable side effects due to the activation of other muscarinic receptor subtypes.[1]

Caption: Simplified M4 muscarinic receptor signaling pathway.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. AChE inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.[3]

Table 1: Acetylcholinesterase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Example Compound | Target | IC50 (µM) |

| Thiazolylhydrazone Derivatives | Compound 2i | Acetylcholinesterase | 0.028 ± 0.001 |

| Flavonoid Derivatives | Compound 7 | Acetylcholinesterase | 13.0 ± 1.9 |

Note: The data presented is for structurally related heterocyclic compounds and not for (R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivatives themselves. This table is for illustrative purposes to show the range of activities observed for other cholinesterase inhibitors.

Inhibition of Beta-Amyloid (Aβ) Aggregation

The aggregation of beta-amyloid peptides into plaques in the brain is a central pathological hallmark of Alzheimer's disease. These aggregates are believed to be neurotoxic and contribute to the progressive cognitive decline observed in patients. Therefore, inhibiting the aggregation of Aβ is a key therapeutic strategy.

Benzofuran analogues, which share some structural similarities with tetrahydrofuran derivatives, have been shown to inhibit Aβ aggregation with IC50 values of less than 5 µM.[4] The efficacy of compounds in preventing Aβ aggregation is often evaluated using a Thioflavin T (ThT) fluorescence assay.

Table 2: Beta-Amyloid Aggregation Inhibitory Activity of Structurally Related Compounds

| Compound Class | Example Compound | Target | Inhibition (%) | Concentration (µM) |

| Benzofuran Derivatives | DWK-1339 | Aβ Aggregation | >50% | <5 |

| Dihydroxy Isomers | para- and ortho-derivatives | Aβ Fibrillization | Effective | - |

Note: This data is for structurally related compounds and is intended to be illustrative of the potential for this class of molecules.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of the biological activity of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Caption: Experimental workflow for the AChE inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (from electric eel) in phosphate buffer (pH 8.0).

-

Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

Prepare serial dilutions of the test compound ((R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivative) and a positive control (e.g., Donepezil).

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer to all wells.

-

Add the test compound dilutions to the respective wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is commonly used to screen for inhibitors of Aβ fibril formation.

Caption: Experimental workflow for the Aβ aggregation inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ1-42) in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it into a suitable buffer (e.g., phosphate buffer) to the desired final concentration.

-

Prepare serial dilutions of the test compound.

-

Prepare a stock solution of Thioflavin T.

-

-

Assay Procedure:

-

In a microplate, mix the Aβ peptide solution with the different concentrations of the test compound or vehicle control.

-

Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.

-

At specified time points, add the Thioflavin T solution to the wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (typically around 450 nm and 485 nm, respectively).

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride derivatives represent a promising scaffold for the development of novel therapeutics for neurological disorders. Their potential as M4 muscarinic acetylcholine receptor agonists and inhibitors of acetylcholinesterase and Aβ aggregation positions them as valuable candidates for further investigation in the context of Alzheimer's disease and other neurodegenerative conditions.

Future research should focus on:

-

Synthesis and screening of a broader library of derivatives to establish a clear structure-activity relationship (SAR).

-

In-depth pharmacological characterization to determine the precise mechanism of action and selectivity profile of the most potent compounds.

-

Preclinical evaluation in animal models of neurodegenerative diseases to assess their in vivo efficacy, safety, and pharmacokinetic properties.

The continued exploration of this chemical class holds the potential to deliver novel and effective treatments for debilitating neurological disorders.

References

- 1. dovepress.com [dovepress.com]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

Methodological & Application

Synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride from (R)-3-aminotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride from (R)-3-aminotetrahydrofuran. The synthesis is a two-step process involving the N-methylation of the primary amine via an Eschweiler-Clarke reaction, followed by conversion to its hydrochloride salt. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde, which notably preserves the stereochemistry of chiral centers. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity, suitable for applications in pharmaceutical research and development.

Introduction

(R)-N-Methyltetrahydrofuran-3-amine and its salts are valuable intermediates in the synthesis of various pharmaceutical compounds. The ability to introduce a methyl group onto the nitrogen atom of (R)-3-aminotetrahydrofuran while maintaining the stereochemical integrity of the chiral center is crucial for the development of stereospecific drugs. The Eschweiler-Clarke reaction offers a robust and straightforward one-pot procedure for this transformation, avoiding the over-methylation to quaternary ammonium salts that can occur with other methylating agents. This document outlines the synthetic route and provides detailed experimental procedures for both the N-methylation and the subsequent hydrochloride salt formation.

Synthesis Workflow

The overall synthetic pathway is illustrated below:

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: N-Methylation of (R)-3-Aminotetrahydrofuran via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction and is expected to be effective for the N-methylation of (R)-3-aminotetrahydrofuran.

Materials:

-

(R)-3-Aminotetrahydrofuran

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) pellets

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-aminotetrahydrofuran (1.0 eq).

-

Add formic acid (2.5 eq) to the flask, followed by the slow addition of an aqueous solution of formaldehyde (37%, 2.2 eq).

-

Heat the reaction mixture to 90-100 °C and maintain it at this temperature under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture to a pH of >12 by the slow addition of a concentrated aqueous solution of sodium hydroxide. Ensure the flask is cooled in an ice bath during this process as it is highly exothermic.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-N-methyltetrahydrofuran-3-amine as an oil.

Step 2: Formation of (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

This protocol describes a general method for the preparation of the hydrochloride salt of an amine.

Materials:

-

(R)-N-Methyltetrahydrofuran-3-amine (from Step 1)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent like ethyl acetate)

-

Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude (R)-N-methyltetrahydrofuran-3-amine in a minimal amount of anhydrous diethyl ether in a beaker or Erlenmeyer flask with magnetic stirring.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (1.1 eq) dropwise to the stirred amine solution.

-

A precipitate of the hydrochloride salt should form upon addition.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to obtain (R)-N-Methyltetrahydrofuran-3-amine hydrochloride as a solid.

Data Presentation

The following table summarizes the expected materials and products for this synthesis. Note: The yield and purity are expected values based on typical Eschweiler-Clarke reactions and subsequent salt formations. Actual results may vary and should be determined experimentally.

| Step | Starting Material | Reagents | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | (R)-3-Aminotetrahydrofuran | Formaldehyde, Formic Acid | (R)-N-Methyltetrahydrofuran-3-amine | 80-90 | >95 |

| 2 | (R)-N-Methyltetrahydrofuran-3-amine | HCl in organic solvent | (R)-N-Methyltetrahydrofuran-3-amine hydrochloride | >95 | >98 |

Characterization

The final product should be characterized to confirm its identity and purity. The following are expected characterization data, which should be confirmed experimentally.

-

Appearance: White to off-white solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: Expected signals corresponding to the N-methyl group, and the protons of the tetrahydrofuran ring.

-

¹³C NMR: Expected signals for the N-methyl carbon and the carbons of the tetrahydrofuran ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (of the ammonium salt) and C-N stretching.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Formic acid is corrosive and should be handled with care.

-

Formaldehyde is a known carcinogen and should be handled with appropriate precautions.

-

The basification step with sodium hydroxide is highly exothermic and should be performed with caution and adequate cooling.

-

All solvents are flammable and should be kept away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride from (R)-3-aminotetrahydrofuran. The use of the Eschweiler-Clarke reaction for the N-methylation step is advantageous due to its simplicity, high yield, and preservation of stereochemistry. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

Application Notes and Protocols for N-Methylation of Chiral Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of chiral secondary amines is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The introduction of a methyl group to a nitrogen atom can significantly modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. Maintaining the stereochemical integrity of the chiral center during this process is of paramount importance, as different enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles.

These application notes provide detailed experimental procedures for common and effective methods for the N-methylation of chiral secondary amines, with a focus on preserving enantiomeric purity. The protocols are intended to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Key N-Methylation Methodologies

Several reliable methods exist for the N-methylation of secondary amines. The choice of method often depends on the substrate's functional group tolerance, the desired scale of the reaction, and the available reagents. The following sections detail two widely used and stereochemically robust methods: the Eschweiler-Clarke reaction and reductive amination using sodium triacetoxyborohydride.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] A key advantage of this reaction is that it typically proceeds without racemization of adjacent chiral centers.[2] The reaction mechanism involves the formation of an iminium ion, which is subsequently reduced by formic acid. The process is driven to completion by the formation of carbon dioxide gas.[1]

Mechanism of the Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: N-Methylation of (S)-Proline using Eschweiler-Clarke Reaction

This protocol describes the N-methylation of L-proline to yield N-methyl-L-proline.

-

Materials:

-

L-Proline

-

Formic acid (97%)

-

Acetic anhydride

-

Ice water

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide solution

-

Magnesium sulfate

-

-

Procedure:

-

Dissolve L-proline (5.0 g, 0.0434 mol) in formic acid (92 mL, 97%) while maintaining the temperature between 5-10 °C.[3]

-

Slowly add acetic anhydride (30 mL) to the solution and stir the mixture continuously for 2 hours.[3]

-

Quench the reaction by adding ice water (35 mL) at room temperature.[3]

-

Remove the solvent by evaporation to obtain (S)-(-)-N-formylproline as a viscous, light yellow oil. This intermediate can be used in the next step without further purification.[3]

-

To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF, add the crude (S)-(-)-N-formylproline dropwise under an inert atmosphere.

-

After the addition is complete, continue to stir the reaction at reflux for 48 hours.[3]

-

Cool the reaction to room temperature and carefully quench by the sequential addition of water (8.3 mL), 15% aqueous sodium hydroxide solution (8.3 mL), and water (25 mL).[3]

-

Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.

-

Concentrate the filtrate to an oil and purify by bulb-to-bulb distillation to afford N-methyl-L-prolinol.[3]

-

Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a versatile method for forming C-N bonds and is widely used for the N-methylation of amines. This one-pot procedure involves the reaction of a secondary amine with formaldehyde to form an iminium ion in situ, which is then immediately reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the reduction of iminium ions over aldehydes and ketones, minimizing side reactions.[4][5] This method is known for its high yields and excellent functional group tolerance.[4]

Experimental Workflow for Reductive Amination

Caption: General workflow for reductive amination.

Experimental Protocol: N-Methylation of a Chiral Secondary Amine using Sodium Triacetoxyborohydride

This general protocol can be adapted for a variety of chiral secondary amines.

-

Materials:

-

Chiral secondary amine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the chiral secondary amine (1.0 mmol) in DCM (10 mL), add formaldehyde (1.2 mmol).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the N-methylated chiral tertiary amine.

-

Data Presentation

The following tables summarize representative data for the N-methylation of various chiral secondary amines using the methods described above. The preservation of stereochemical integrity is highlighted by the enantiomeric excess (ee) values.

| Entry | Chiral Secondary Amine | Method | Yield (%) | ee (%) | Reference |

| 1 | (S)-Proline | Eschweiler-Clarke | 57 | >99 | [3] |

| 2 | N-Benzyl-(S)-1-phenylethanamine | Reductive Amination (NaBH(OAc)₃) | 92 | >98 | N/A¹ |

| 3 | (R)-2-Phenylglycinol | Eschweiler-Clarke | 85 | >99 | N/A¹ |

| 4 | (S)-N-Boc-2-aminobutanol | Reductive Amination (NaBH(OAc)₃) | 88 | >98 | N/A¹ |

¹ Data is representative and based on typical outcomes for these reaction types on similar substrates as specific literature values for these exact transformations with full experimental details were not found in the provided search results.

Analysis of Enantiomeric Excess

The determination of the enantiomeric excess of the N-methylated product is crucial to confirm the stereochemical outcome of the reaction. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the most common and reliable method for this analysis.

General Protocol for Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the purified N-methylated amine in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

-

Instrumentation: Use an HPLC system equipped with a UV detector and a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

-

Mobile Phase: A typical mobile phase for chiral separations of amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

-

Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Workflow for Chiral Purity Analysis

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Conclusion

The N-methylation of chiral secondary amines is a fundamental transformation in the synthesis of many important molecules. The Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are reliable and stereochemically robust methods for achieving this conversion. Careful execution of these protocols, coupled with rigorous analysis of the enantiomeric purity of the products, will enable researchers to confidently synthesize N-methylated chiral amines for their drug discovery and development programs.

References

Application Notes and Protocols: Reductive Amination of Tetrahydrofuran-3-one with Methylamine